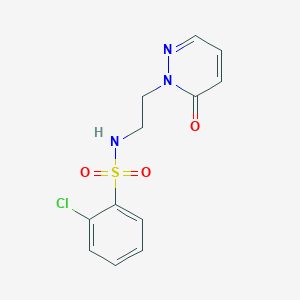

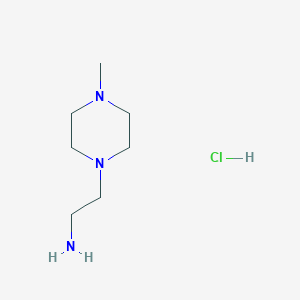

3-(1-(2-(Methylthio)nicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-(2-(Methylthio)nicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione, also known as MTNAI, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. MTNAI is a heterocyclic compound that contains a unique combination of chemical structures, making it an interesting target for drug discovery.

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Glycolurils and Analogues : Glycolurils and their analogues, including compounds like imidazolidine-2,4-diones, have found extensive applications in pharmacology, explosives, and supramolecular chemistry. Their versatility as building blocks in various synthetic pathways underscores the importance of developing new methods for their synthesis (Kravchenko, Baranov, & Gazieva, 2018).

Anticancer Agent Development : Derivatives of imidazolidin-2,4-diones have been explored for their anticancer properties. Novel substituted analogs have shown potent growth inhibition against various human tumor cell lines, suggesting their potential as leads for antitumor agent development (Penthala, Yerramreddy, & Crooks, 2011).

Pharmacological Research

Hypoglycemic Activity : A series of imidazopyridine thiazolidine-2,4-diones were synthesized and evaluated for their hypoglycemic activity, highlighting the potential of such compounds in treating conditions like diabetes (Oguchi et al., 2000).

Antinociceptive Effects : Imidazolidine derivatives have been examined for their therapeutic applications, including antinociceptive properties, providing insights into their use for managing pain and related conditions (Queiroz et al., 2015).

Material Science and Catalysis

- Catalysis and Synthesis of Heterocycles : Research on the synthesis of novel Biginelli-type compounds using unique nano ionic liquids demonstrates the potential of imidazolidin-2,4-dione derivatives in catalysis and material science applications (Khazaei et al., 2016).

Mechanism of Action

Target of Action

A related compound, 3-(prop-1-en-2-yl)azetidin-2-one, has been shown to interact with the colchicine-binding site on tubulin

Mode of Action

The related compound mentioned above inhibits the polymerization of tubulin . This leads to the destabilization of microtubules, which are essential components of the cell’s cytoskeleton. If this compound acts in a similar manner, it may interfere with cell division and other cellular processes that rely on the integrity of the cytoskeleton.

Result of Action

If it acts similarly to the related compound, it could potentially arrest cells in the g2/m phase of the cell cycle and induce apoptosis .

properties

IUPAC Name |

3-[1-(2-methylsulfanylpyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-21-11-9(3-2-4-14-11)12(19)16-6-8(7-16)17-10(18)5-15-13(17)20/h2-4,8H,5-7H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDUYIXABQBCKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(Methylthio)nicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2447562.png)

![(Z)-methyl 2-(6-chloro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2447568.png)

![2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2447570.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2447575.png)

![N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2447576.png)

![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2447581.png)

![ethyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2447582.png)